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Compound of Interest

Compound Name: 2,5,7-Trimethylquinoline

CAS No.: 102871-67-0

Cat. No.: B008712

Get Quote

Executive Summary & Strategic Rationale
The 2,5,7-trimethylquinoline scaffold represents a sterically distinct subclass of the

"privileged" quinoline pharmacophore. Unlike the widely explored 4-amino or 8-

hydroxyquinolines, the 2,5,7-trimethyl substitution pattern offers unique medicinal chemistry

advantages:

Hydrophobic Bulk: The methyl groups at positions 5 and 7 increase lipophilicity (

), enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.

Metabolic Blockade: Methylation at reactive sites (C5, C7) hinders oxidative metabolism

(e.g., by CYP450), potentially extending the half-life (

) of the drug candidate.

Ligand Utility: This scaffold serves as a robust

-arene ligand for organometallic anticancer complexes (e.g., Ruthenium(II) sandwich
complexes), where the methyl groups stabilize the metal center and modulate cytotoxicity.
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This guide provides an autonomous workflow for the synthesis, biological screening, and

mechanistic validation of these derivatives, moving beyond generic protocols to address the

specific physicochemical properties of this trimethylated core.

Application Note: Rational Synthesis & Structural
Validation
Challenge: The primary synthetic bottleneck is achieving regioselectivity for the 2,5,7-pattern

without contaminating isomers (e.g., 2,5,8- or 2,6,8-trimethyl). Solution: Utilize a modified

Doebner-Miller reaction or Combes Synthesis starting from 2,4-dimethylaniline (2,4-xylidine)

and an

-unsaturated carbonyl source (e.g., crotonaldehyde).

Protocol 1: Regioselective Synthesis of 2,5,7-
Trimethylquinoline

Precursors: 2,4-Dimethylaniline (1.0 eq), Crotonaldehyde (1.2 eq), HCl (6M).

Reaction Type: Acid-catalyzed cyclocondensation / Oxidative aromatization.

Step-by-Step Methodology:

Condensation: Dissolve 2,4-dimethylaniline in 6M HCl at 0°C. Dropwise add crotonaldehyde

over 30 minutes. The low temperature prevents polymerization of the aldehyde.

Cyclization: Reflux the mixture at 100°C for 4 hours. The acidic environment promotes the

formation of the dihydroquinoline intermediate.

Oxidation (Critical): The Doebner-Miller reaction often yields a mix of quinoline and

tetrahydroquinoline. Add a mild oxidant (e.g.,

in nitrobenzene or chloranil) and reflux for an additional 2 hours to ensure full aromatization.

Workup: Neutralize with NaOH (pH 10). Extract with Dichloromethane (DCM).

Purification: Flash column chromatography (Hexane:EtOAc 9:1). The 2,5,7-isomer is less

polar than potential side products due to steric shielding of the nitrogen lone pair by the C2-
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methyl group.

Validation:

-NMR must confirm singlets at C5-Me and C7-Me, and a doublet at C2-Me.

Application Note: In Vitro Cytotoxicity Profiling (MTT
Assay)
Context: 2,5,7-Trimethylquinoline derivatives are highly lipophilic. Standard MTT protocols

often fail due to compound precipitation in aqueous media, leading to false positives (crystals

scattering light).

Protocol 2: Solubilization-Optimized MTT Assay
Cell Lines: MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver).

Reagents: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

Step-by-Step Methodology:

Stock Preparation: Dissolve derivatives in 100% DMSO to 20 mM. Sonicate for 10 minutes

to ensure complete dissolution of the hydrophobic core.

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h.

Treatment: Prepare serial dilutions in culture medium. Critical Step: Ensure final DMSO

concentration is

. If precipitation occurs (visible turbidity), add a solubilizing agent like cyclodextrin (0.1%) or
switch to an ATP-based luminescence assay (CellTiter-Glo) which is less sensitive to
precipitate interference.

Incubation: 48 hours at 37°C, 5%

.
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Development: Add MTT (0.5 mg/mL). Incubate 4h. Aspirate medium.

Solubilization: Add 150

L DMSO. Modification: Shake plate for 20 minutes (longer than standard) to dissolve the
formazan crystals, which may adhere strongly to lipophilic drug residues.

Readout: Absorbance at 570 nm (Ref 630 nm). Calculate

.

Application Note: Mechanism of Action (Proteasome
& Organometallic Targets)
Recent literature suggests two distinct mechanisms for this scaffold:

Proteasome Inhibition: Derivatives like 3-cyclohexenyl-2,5,7-trimethylquinoline act as

intermediates for proteasome inhibitors, blocking the Chymotrypsin-like activity of the 20S

core.

Organometallic DNA Targeting: The 2,5,7-trimethylquinoline acts as a ligand in

Ruthenium(II) complexes (e.g.,

), facilitating DNA intercalation or oxidation.

Protocol 3: 20S Proteasome Inhibition Assay
Objective: Determine if the derivative blocks the ubiquitin-proteasome pathway.

Substrate: Suc-LLVY-AMC (Fluorogenic substrate for Chymotrypsin-like activity).

Step-by-Step Methodology:

Lysate Prep: Harvest treated cells in lysis buffer (without protease inhibitors). Centrifuge at

12,000g.

Reaction Setup: In a black 96-well plate, mix:

10
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L drug (various concentrations).

80

L proteasome assay buffer (20 mM Tris-HCl, 0.5 mM EDTA, pH 8.0).

10

L cell lysate (containing 20S proteasome).

Pre-Incubation: Incubate at 37°C for 15 mins to allow drug binding.

Substrate Addition: Add 100

L of Suc-LLVY-AMC (50

M final).

Kinetic Read: Measure fluorescence (Ex 380 nm / Em 460 nm) every 5 mins for 1 hour.

Analysis: A decrease in the slope of fluorescence vs. time indicates proteasome inhibition.

Visualization: Experimental Workflow & Pathway
The following diagram illustrates the decision matrix for evaluating these derivatives,

distinguishing between the organic small-molecule path (Proteasome) and the organometallic

path (Ru-Complex).
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Caption: Dual-track evaluation workflow for 2,5,7-trimethylquinoline derivatives: Organic

functionalization targeting the proteasome vs. Organometallic complexation targeting DNA.

Quantitative Data Summary
When evaluating these derivatives, organize data as follows to facilitate Structure-Activity

Relationship (SAR) analysis:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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